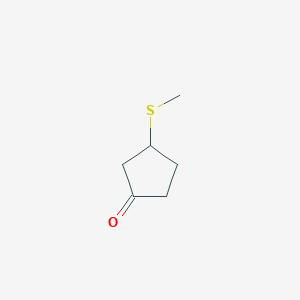![molecular formula C21H21NO6S2 B2707465 Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941978-56-9](/img/structure/B2707465.png)
Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiophene derivatives like this compound involves various strategies . The Suzuki–Miyaura coupling is a widely used method for carbon–carbon bond formation . This process uses organoboron reagents, which can be converted into a broad range of functional groups . Protodeboronation of alkyl boronic esters is another method that can be used in the synthesis .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key reaction involving this compound . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .科学的研究の応用
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful carbon–carbon bond-forming reaction that has found widespread use in organic synthesis. It involves the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides or triflates. Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can serve as a boron reagent in SM coupling reactions. Its success lies in its mild reaction conditions, functional group tolerance, and environmentally benign nature. The compound’s stability and ease of preparation make it an attractive choice for this transformation .
Anti-Inflammatory Agents
Thiophene derivatives have been explored for their potential as anti-inflammatory drugs. While specific studies on this particular compound are scarce, its structural features suggest that it could exhibit anti-inflammatory properties. Further research is needed to validate this application .
Voltage-Gated Sodium Channel Blockers
The compound’s unique structure may allow it to interact with voltage-gated sodium channels. These channels play a crucial role in nerve cell function, and blocking them can have therapeutic implications. Investigating the effects of Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate on sodium channels could reveal its potential as a novel blocker .
Dental Anesthetics
Articaine, a related thiophene derivative, is used as a dental anesthetic. Although not directly studied for this purpose, the compound’s structural similarity suggests that it might exhibit local anesthetic properties. Further research could explore its potential in dentistry .
Organic Electronics and Semiconductors
Thiophene-based compounds often find applications in organic electronics and semiconductors. Their π-conjugated systems allow for charge transport, making them suitable for use in organic field-effect transistors (OFETs), solar cells, and light-emitting diodes (LEDs). Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate could be investigated for its electronic properties in these contexts .
Materials Science and Polymer Chemistry
Thiophene derivatives are building blocks for conducting polymers. Researchers could explore the incorporation of Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate into polymer matrices to enhance their electrical conductivity, stability, or other properties. Such materials could find applications in sensors, flexible electronics, and coatings .
将来の方向性
特性
IUPAC Name |
methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S2/c1-13-5-7-14(8-6-13)16-12-29-19(21(23)28-4)20(16)30(24,25)22-17-11-15(26-2)9-10-18(17)27-3/h5-12,22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXGXNRGSCGFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C=CC(=C3)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

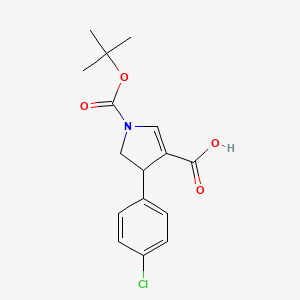
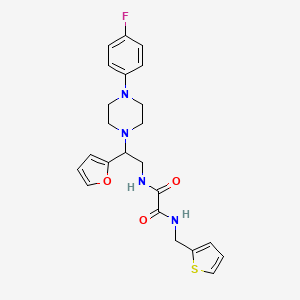
![5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2707386.png)
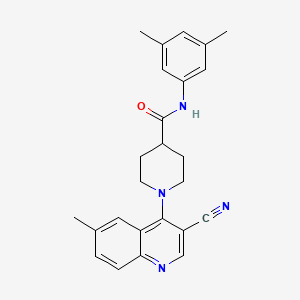
![N-benzyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide](/img/structure/B2707390.png)


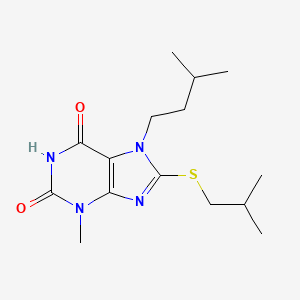
![(Z)-1,4-dimethyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2707396.png)
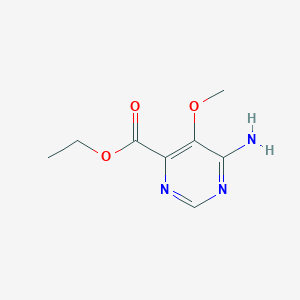
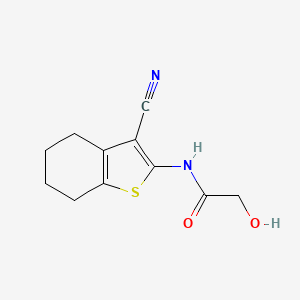
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-diethoxybenzamide](/img/structure/B2707400.png)
